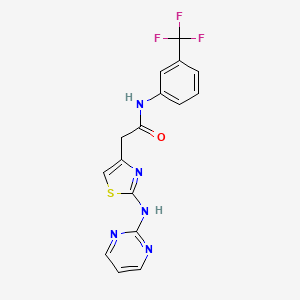![molecular formula C11H11BrFNO B2562525 1-[(3-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-one CAS No. 2172050-63-2](/img/structure/B2562525.png)
1-[(3-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-one is an organic compound with the molecular formula C11H11BrFNO It is a derivative of pyrrolidin-2-one, featuring a bromine and fluorine-substituted phenyl group attached to the pyrrolidine ring
Applications De Recherche Scientifique
1-[(3-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of fluorinated aromatic compounds with biological targets.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-one typically involves the reaction of 3-bromo-2-fluorobenzyl chloride with pyrrolidin-2-one in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
3-Bromo-2-fluorobenzyl chloride+Pyrrolidin-2-oneBase, Refluxthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyrrolidin-2-one ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, with conditions involving solvents like dimethylformamide (DMF) and bases like potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative, while coupling reactions can produce biaryl compounds.
Mécanisme D'action
The mechanism of action of 1-[(3-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The fluorine and bromine atoms on the phenyl ring can enhance the compound’s binding affinity to certain enzymes and receptors. The pyrrolidin-2-one ring can interact with active sites, modulating the activity of the target proteins. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one: This compound has a similar structure but with the fluorine atom at a different position on the phenyl ring.
1-[(3-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-thione: A thione derivative with sulfur replacing the oxygen in the pyrrolidin-2-one ring.
Uniqueness
1-[(3-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-one is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these substituents with the pyrrolidin-2-one ring provides a distinct profile that can be advantageous in certain applications, such as drug design and materials development.
Propriétés
IUPAC Name |
1-[(3-bromo-2-fluorophenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-9-4-1-3-8(11(9)13)7-14-6-2-5-10(14)15/h1,3-4H,2,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZDIQQVZQLQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=C(C(=CC=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
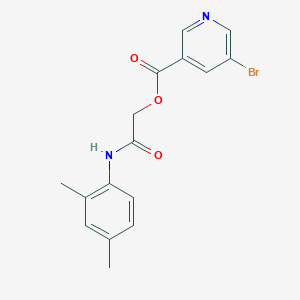
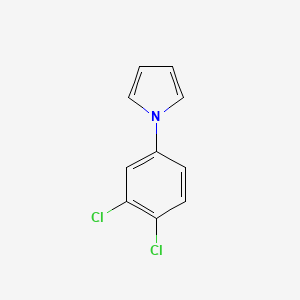
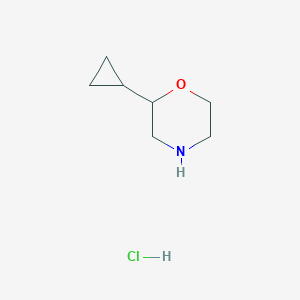

![2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2562449.png)

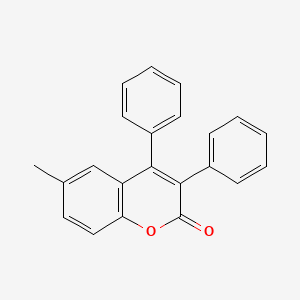
![2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2562454.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2562456.png)

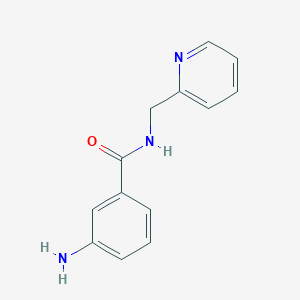
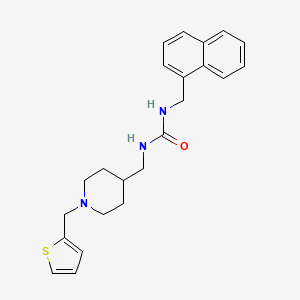
![3-benzyl-2-{[(3-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2562463.png)
